

An In-Depth Technical Guide to Tricine-d8: Properties, Applications, and Experimental Protocols

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Compound of Interest		
Compound Name:	Tricine-d8	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tricine-d8**, a deuterated biological buffer. It details its chemical and physical properties, highlights its primary applications in research, and provides detailed experimental protocols for its use. This document is intended to be a valuable resource for scientists and researchers in the fields of biochemistry, molecular biology, and drug development.

Tricine-d8: Core Data and Specifications

Tricine-d8 is the deuterated form of Tricine, a zwitterionic amino acid buffer. The replacement of hydrogen atoms with deuterium atoms makes it particularly useful in applications where minimizing proton signals is critical, such as in Nuclear Magnetic Resonance (NMR) spectroscopy and certain mass spectrometry techniques.

Chemical and Physical Properties

The fundamental properties of **Tricine-d8** are summarized in the table below, alongside those of its non-deuterated counterpart, Tricine, for comparison.



Property	Tricine-d8	Tricine (unlabeled)
CAS Number	352534-96-4	5704-04-1
Molecular Formula	C ₆ H ₅ D ₈ NO ₅	C6H13NO5
Molecular Weight	187.22 g/mol	179.17 g/mol
Appearance	White crystalline powder	White crystalline powder
Purity (typical)	≥98%	≥99%
pKa at 20°C	~8.15	8.15
Useful Buffering pH Range	7.4 - 8.8	7.4 - 8.8
Storage Conditions	Room temperature, protected from light and moisture.	Room temperature

Supplier Specifications

Tricine-d8 is available from various chemical suppliers. The following table provides an example of typical product specifications.

Parameter	Specification
Synonyms	N-[Tris(hydroxymethyl)methyl]glycine-d8, N-(Tri(hydroxymethyl)methyl)glycine-d8
Chemical Purity	≥98%
Form	Solid
Storage Temperature	Room Temperature
Applications	Biomolecular NMR, Internal Standard for Clinical Mass Spectrometry

Experimental Protocols

Tricine is a "Good's" buffer widely used in biochemistry and molecular biology, particularly for the separation of low molecular weight proteins and peptides. **Tricine-d8** can be used as a



direct substitute for Tricine in most protocols, with the primary advantage of being "invisible" in ¹H NMR spectra.

Tricine-SDS-PAGE for Low Molecular Weight Protein Separation

Tricine-SDS-PAGE is the preferred method for resolving proteins smaller than 30 kDa.[1][2] The substitution of glycine with tricine in the running buffer results in better separation of small proteins.[2]

2.1.1. Reagents

- Acrylamide/Bis-acrylamide solution (49.5% T, 3% C): 48 g Acrylamide, 1.5 g N,N'-Methylenebisacrylamide in 100 mL deionized water.
- Gel Buffer (3 M Tris, 0.3% SDS, pH 8.45): Dissolve 182 g of Tris base in 300 mL of deionized water. Adjust the pH to 8.45 with HCl. Bring the volume to 500 mL and add 1.5 g of SDS.
- Anode Buffer (0.2 M Tris, pH 8.9): Dissolve 24.2 g of Tris base in 800 mL of deionized water.
 Adjust the pH to 8.9 with HCl and bring the volume to 1 L.
- Cathode Buffer (0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25): Dissolve 12.1 g of Tris base and 17.9 g of Tricine (or Tricine-d8 for specific applications) in 800 mL of deionized water.
 Add 1 g of SDS, adjust the pH to 8.25 if necessary, and bring the volume to 1 L.
- 10% (w/v) Ammonium Persulfate (APS): Prepare fresh.
- TEMED (N,N,N',N'-Tetramethylethylenediamine)
- Sample Buffer (4X): 12% (w/v) SDS, 150 mM Tris-HCl pH 6.8, 30% (v/v) glycerol, 50 mM
 DTT or DTE, and 0.01% bromophenol blue.

2.1.2. Gel Preparation

This protocol is for a standard mini-gel system.



Component	Stacking Gel (4%)	Separating Gel (10%)
Acrylamide/Bis-acrylamide	0.83 mL	2.0 mL
Gel Buffer	1.25 mL	3.3 mL
Deionized Water	2.87 mL	2.7 mL
Glycerol	-	1.3 g (1 mL)
10% APS	50 μL	50 μL
TEMED	5 μL	5 μL

2.1.3. Electrophoresis Procedure

- · Assemble the gel casting apparatus.
- Prepare the separating gel solution, pour it into the gel cassette, and overlay with watersaturated isobutanol. Allow to polymerize for at least 1 hour.[3]
- Remove the isobutanol and rinse with deionized water.
- Prepare the stacking gel solution, pour it over the separating gel, and insert the comb. Allow to polymerize for at least 30 minutes.
- Prepare protein samples by mixing with 4X sample buffer and heating at 85°C for 2 minutes.
 [4]
- Assemble the gel in the electrophoresis tank and add the anode and cathode buffers.
- Load the samples into the wells.
- Run the gel at a constant voltage of 30V until the dye front enters the separating gel, then
 increase the voltage to 100-150V.[3]

Cell Lysis using a Tricine-based Buffer

While RIPA and other Tris-HCl based buffers are common, a Tricine-based buffer can be employed for cell lysis, particularly when the downstream applications are sensitive to the



components of other buffers.

2.2.1. Reagents

- Lysis Buffer: 50 mM Tricine (or Tricine-d8), 150 mM NaCl, 1% NP-40, 1 mM EDTA, pH 7.5.
- Protease and Phosphatase Inhibitor Cocktails: Add fresh to the lysis buffer before use.

2.2.2. Procedure for Adherent Cells

- Culture cells to 70-80% confluency.
- Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Add ice-cold lysis buffer to the plate (e.g., 500 μL for a 10 cm dish).
- Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (containing the soluble proteins) to a new tube.

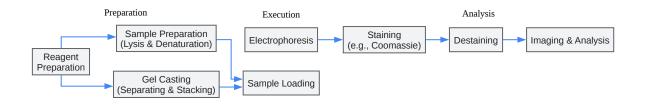
Key Applications and Workflows Application in NMR Spectroscopy

Deuterated buffers like **Tricine-d8** are essential for NMR studies of biomolecules. The absence of protons in the buffer minimizes solvent signals in the ¹H NMR spectrum, allowing for clearer observation of the signals from the molecule of interest. This is particularly crucial when studying proteins or peptides at low concentrations.

Experimental Workflows

The following diagrams illustrate common experimental workflows where **Tricine-d8** can be a critical component.

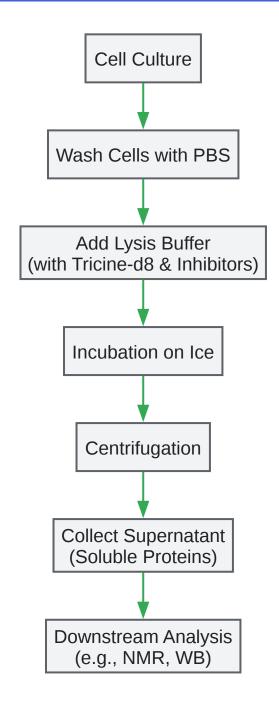




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Caption: Workflow for Tricine-SDS-PAGE.





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Caption: General workflow for cell lysis.

Conclusion

Tricine-d8 is a valuable tool for researchers in the life sciences. Its primary utility lies in its ability to buffer biological systems while remaining unobtrusive in proton-sensitive analytical techniques. The detailed protocols and workflows provided in this guide offer a starting point for



the successful application of **Tricine-d8** in a variety of experimental contexts. As with any reagent, optimal conditions may need to be determined empirically for specific applications.

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